molecular formula C10H8ClNO2 B3380997 6-chloro-5-methyl-1H-indole-2-carboxylic acid CAS No. 2132418-95-0

6-chloro-5-methyl-1H-indole-2-carboxylic acid

Cat. No. B3380997
CAS RN: 2132418-95-0
M. Wt: 209.63 g/mol
InChI Key: NPUFXTJJQBCRPW-UHFFFAOYSA-N
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Description

“6-chloro-5-methyl-1H-indole-2-carboxylic acid” is a halogenated heterocycle . It has the empirical formula C10H8ClNO2 and a molecular weight of 209.63 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of “6-chloro-5-methyl-1H-indole-2-carboxylic acid” can be represented by the SMILES string Cn1c(cc2ccc(Cl)cc12)C(O)=O . This indicates that the compound has a methyl group attached to an indole ring, which is further substituted with a chlorine atom and a carboxylic acid group .


Chemical Reactions Analysis

While specific chemical reactions involving “6-chloro-5-methyl-1H-indole-2-carboxylic acid” are not detailed in the literature, indole derivatives are known to participate in a variety of reactions. For instance, methyl indole-5-carboxylate, a related compound, can be prepared by the esterification of indole-5-carboxylic acid .


Physical And Chemical Properties Analysis

“6-chloro-5-methyl-1H-indole-2-carboxylic acid” is a solid compound . It has a molecular weight of 209.63 . The compound’s InChI key is BMHTUBVXMTYFAS-UHFFFAOYSA-N .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation or skin contact, and seeking medical advice if one feels unwell after exposure .

Future Directions

Indole derivatives, including “6-chloro-5-methyl-1H-indole-2-carboxylic acid”, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The synthesis of novel indole derivatives and the investigation of their biological activities are areas of ongoing research .

properties

IUPAC Name

6-chloro-5-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-5-2-6-3-9(10(13)14)12-8(6)4-7(5)11/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUFXTJJQBCRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-5-methyl-1H-indole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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